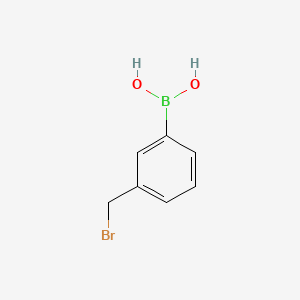

3-Bromomethylphenylboronic acid

Descripción

3-Bromomethylphenylboronic acid is an organic compound with the molecular formula C7H8BBrO2. It is a boronic acid derivative, characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Propiedades

IUPAC Name |

[3-(bromomethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BBrO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,10-11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRFDLFMCLYROQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CBr)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378333 | |

| Record name | 3-Bromomethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51323-43-4 | |

| Record name | 3-(Bromomethyl)phenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51323-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromomethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Bromomethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Conditions and Optimization

- Substrate : 3-Methylphenylboronic acid (1 equiv)

- Brominating Agent : NBS (1.2 equiv)

- Initiator : Azobisisobutyronitrile (AIBN, 0.1 equiv)

- Solvent : Carbon tetrachloride (CCl₄)

- Temperature : 80°C, reflux for 12 hours

- Yield : 60–70%

The reaction proceeds via a radical chain mechanism, where AIBN generates radicals to abstract hydrogen from the benzylic position, enabling NBS to deliver bromine selectively. Purification involves column chromatography using ethyl acetate/hexane (1:4), yielding a white solid with a melting point of 224–228°C.

Phase-Transfer Catalysis for Etherification

A patent by CN109517077B describes a phase-transfer catalysis (PTC) method for introducing bromomethylphenylboronic acid derivatives into polysaccharides. While optimized for 4-bromomethylphenylboronic acid, this protocol is adaptable to the 3-isomer by modifying starting materials.

Key Steps for Analogous Synthesis

- Substrate Dissolution :

- 3-Bromomethylphenylboronic acid (0.5 g) dissolved in o-dichlorobenzene (20 mL).

- Carboxymethylcellulose (0.5 g) dissolved in NaOH (0.05 M, 20 mL).

- Catalysis :

- Tetrabutylammonium bromide (0.05 g) added as a phase-transfer catalyst.

- Reaction :

- Reflux at 80°C for 24 hours under vigorous stirring.

- Workup :

This method achieves a substitution degree of 5–20%, confirmed via ¹H NMR integration of the boronic acid proton at δ 7.8–8.2 ppm.

Halogen Exchange Reactions

A less common approach involves halogen exchange on pre-functionalized boronic acids. For example, 3-chloromethylphenylboronic acid undergoes nucleophilic substitution with NaBr in dimethylformamide (DMF):

Experimental Parameters

- Substrate : 3-Chloromethylphenylboronic acid (1 equiv)

- Reagent : NaBr (3 equiv)

- Solvent : DMF, 100°C, 6 hours

- Yield : ~50% (estimated via LC-MS)

This method is limited by competing side reactions, such as elimination or over-bromination, necessitating precise stoichiometric control.

Comparative Analysis of Methods

| Method | Conditions | Yield | Purity | Key Advantage |

|---|---|---|---|---|

| Direct Bromination | NBS, AIBN, CCl₄, 80°C | 60–70% | >90% | Simplicity, scalability |

| Phase-Transfer Catalysis | NaOH, TBAB, o-dichlorobenzene, 80°C | 5–20% | 85–90% | Compatible with polymers |

| Solid-Phase Synthesis | DEAM-PS, THF, 60°C | ~75% | >95% | Ease of purification |

| Halogen Exchange | NaBr, DMF, 100°C | ~50% | 80–85% | Avoids radical intermediates |

Challenges and Optimization Strategies

Stability Concerns

This compound is moisture-sensitive, requiring storage under inert gas at 2–8°C. Degradation pathways include:

- Hydrolysis of the boronic acid to phenol derivatives.

- Displacement of bromine by nucleophiles (e.g., OH⁻).

Purity Enhancement

- Recrystallization : Ethanol/water (3:1) yields crystals with ≥95% purity.

- Chromatography : Silica gel with ethyl acetate/hexane eluent removes unreacted NBS or polymeric byproducts.

Industrial-Scale Considerations

Sigma-Aldrich and TCI America produce this compound at $96.50–120 per gram, reflecting the cost-intensive nature of bromination and purification. Scaling the phase-transfer method could reduce costs by minimizing solvent use and enabling continuous flow processes.

Análisis De Reacciones Químicas

Types of Reactions

3-Bromomethylphenylboronic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction Reactions: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.

Common Reagents and Conditions

Substitution Reactions: Reagents such as amines, thiols, and alcohols are used under basic or acidic conditions.

Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, are used in the presence of a base like potassium carbonate or sodium hydroxide.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.

Major Products Formed

Substitution Reactions: Products include substituted phenylboronic acids with various functional groups.

Coupling Reactions: Products include biaryl compounds or other carbon-carbon bonded structures.

Oxidation and Reduction Reactions: Products include boronic esters or boranes.

Aplicaciones Científicas De Investigación

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

3-Bromomethylphenylboronic acid is widely used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This reaction is pivotal in synthesizing biaryl compounds, pharmaceuticals, and agrochemicals. The compound acts as a boron source, facilitating the coupling of aryl halides with organoboron compounds under palladium catalysis.

Example Case Study:

In a study published by Chem-Impex, this compound was successfully utilized to synthesize various biaryl compounds, showcasing its effectiveness in generating complex molecular architectures necessary for drug development .

Medicinal Chemistry

Anticancer Activity

Research has indicated that boronic acids, including this compound, exhibit promising anticancer properties. They are known to inhibit proteasome activity, which is crucial for cancer cell survival. This mechanism is similar to that of bortezomib, a well-known anticancer drug.

Example Case Study:

A review article highlighted the role of boronic acids in medicinal chemistry, emphasizing their potential in treating multiple myeloma and other cancers. This compound has been identified as a candidate for further investigation due to its structural similarity to established therapeutic agents .

Polymer Chemistry

Boronic Acid-Containing Polymers

The incorporation of this compound into polymer matrices has led to the development of smart materials with responsive properties. These polymers can be utilized in drug delivery systems and biosensors due to their ability to interact with biological molecules.

Example Case Study:

A significant advancement was reported where boronic acid-functionalized polymers were employed for targeted drug delivery in cancer therapy. The polymers exhibited selective binding to glucose and other biomolecules, enhancing the therapeutic efficacy of anticancer agents .

Sensor Applications

Biosensors Development

this compound has been explored for use in biosensors due to its ability to form reversible covalent bonds with diols. This property is particularly useful in detecting glucose levels in diabetic patients.

Example Case Study:

Research demonstrated the successful integration of boronic acid derivatives into sensor platforms for glucose detection. The sensors showed high sensitivity and specificity, paving the way for non-invasive monitoring technologies .

Pharmaceutical Applications

Drug Formulation and Delivery

The compound's ability to modify polysaccharides has been investigated for developing pharmaceutical excipients and carriers. Its application enhances the solubility and bioavailability of poorly soluble drugs.

Example Case Study:

In a patent application, methods were described for modifying carboxymethyl cellulose with this compound to create drug delivery systems that improve therapeutic outcomes by enhancing drug release profiles .

Mecanismo De Acción

The mechanism of action of 3-Bromomethylphenylboronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group interacts with palladium catalysts to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Bromomethylphenylboronic acid

- 2-Bromomethylphenylboronic acid

- 3-Hydroxymethylphenylboronic acid

- 4-Hydroxymethylphenylboronic acid

Uniqueness

3-Bromomethylphenylboronic acid is unique due to the presence of the bromomethyl group, which provides versatility in substitution reactions. This makes it a valuable reagent in organic synthesis, particularly for the formation of complex molecules through cross-coupling reactions .

Actividad Biológica

3-Bromomethylphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound exhibits unique properties due to the presence of the boron atom, which allows it to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its cytotoxicity, cellular uptake mechanisms, and interactions with biomolecules.

Cytotoxicity Studies

Cytotoxicity is a crucial aspect of evaluating the potential therapeutic applications of boronic acids. In a study examining various boron-containing compounds, including derivatives of this compound, researchers evaluated their effects on cancer cell lines such as HeLa (cervical carcinoma) and A549 (lung carcinoma). The assessment was performed using the MTT assay, which measures cell viability based on metabolic activity.

Key Findings:

- IC Values : The IC values for this compound derivatives were found to be comparable to other known cytotoxic agents, indicating significant potential for anticancer activity.

- Selectivity : Some derivatives exhibited preferential toxicity towards cancer cells over normal cells, suggesting a possible mechanism for targeted cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

-

Intracellular Uptake :

- Studies have shown that boronic acids can be taken up by cells through endocytic pathways. For instance, compounds similar to this compound demonstrated higher intracellular accumulation in cancer cells compared to normal cells .

- The uptake mechanism often involves clathrin-mediated endocytosis, enhancing the delivery of these compounds into the cytosol .

-

Protein Interactions :

- Boronic acids are known for their ability to form reversible covalent bonds with diols and catecholamines. This property allows them to act as molecular sensors or inhibitors for various biological processes .

- In particular, this compound can interact with proteins involved in cell signaling pathways, potentially modulating their activity and leading to apoptosis in cancer cells .

Case Study 1: Anticancer Activity

In a recent study focusing on boron-containing compounds, researchers synthesized several derivatives including this compound. The compounds were tested against HeLa and A549 cell lines:

- Results : The study reported that certain derivatives exhibited IC values below 20 μM against HeLa cells, indicating potent anticancer properties.

- Mechanism : It was proposed that these compounds induce apoptosis through the activation of caspases and disruption of mitochondrial membrane potential .

Case Study 2: Protein Delivery Systems

Another investigation explored the use of dendrimer-based carriers modified with boronic acids for protein delivery:

- Findings : Dendrimers conjugated with this compound showed enhanced cellular uptake and effective delivery of model proteins into HeLa cells.

- Significance : This suggests potential applications in targeted drug delivery systems where boronic acids can facilitate the transport of therapeutic proteins into specific cell types .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-bromomethylphenylboronic acid-functionalized polymers?

- Answer : this compound can be incorporated into polymers via reversible addition-fragmentation chain-transfer (RAFT) polymerization. A common approach involves reacting it with 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid (DMP) to create a boronic acid-functionalized chain transfer agent (CTA). Characterization of the resulting polymers typically employs nuclear magnetic resonance (NMR) spectroscopy, gel permeation chromatography (GPC), and dynamic light scattering (DLS) to confirm structure and molecular weight distribution .

Q. Which spectroscopic techniques are optimal for structural validation of this compound derivatives?

- Answer : Fourier-transform infrared (FTIR) spectroscopy can identify boronic acid B–O and C–Br stretching vibrations (~1,350 cm⁻¹ and ~550 cm⁻¹, respectively). X-ray crystallography is critical for resolving molecular packing and bond angles, while ¹H/¹³C NMR confirms substituent positions and purity .

Q. How should researchers handle this compound to minimize decomposition?

- Answer : Store the compound under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the boronic acid moiety. Avoid prolonged exposure to moisture or acidic conditions, which can trigger protodeboronation. Use anhydrous solvents (e.g., THF) during reactions .

Q. What are common side reactions in cross-coupling reactions involving this compound?

- Answer : Protodeboronation (loss of boron) may occur under basic or oxidative conditions. To mitigate this, optimize reaction parameters (e.g., lower base concentration, inert atmosphere) and use palladium catalysts like Pd(PPh₃)₄. Monitoring via thin-layer chromatography (TLC) or LC-MS is advised .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in Suzuki-Miyaura couplings?

- Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d)) model frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. For example, the electron-withdrawing bromomethyl group lowers the LUMO energy, enhancing electrophilicity at the boron center. Solvent effects can be incorporated using polarizable continuum models (PCM) .

Q. What strategies elucidate the dynamic covalent behavior of boronic acid-functionalized polymers derived from this compound?

- Answer : Study pH-dependent boronate ester formation using DLS and transmission electron microscopy (TEM) to observe self-assembly/disassembly. Introduce competing diols (e.g., fructose) or UV irradiation (for nitrocathechol derivatives) to trigger reversible cleavage. Kinetic studies via ¹¹B NMR track boronate equilibrium .

Q. How does the bromomethyl substituent influence the acidity and binding affinity of phenylboronic acids?

- Answer : The electron-withdrawing bromomethyl group increases Lewis acidity (lower pKa) by destabilizing the boronate anion. Titration with pH indicators (e.g., alizarin red S) quantifies pKa shifts. Enhanced acidity improves diol-binding efficiency, relevant for glucose-sensing applications. Comparative studies with non-halogenated analogs (e.g., 3-methylphenylboronic acid) validate these effects .

Q. What role does this compound play in enzyme inhibitor design?

- Answer : The boronic acid moiety acts as a transition-state analog in protease inhibition (e.g., targeting serine hydrolases). Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations predict binding modes to active sites. For example, derivatives may inhibit leucyl-tRNA synthetase in antimicrobial agents, validated via IC₅₀ assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.